molecular formula C12H15F3N2O2 B13701703 N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine

N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine

Cat. No.: B13701703
M. Wt: 276.25 g/mol
InChI Key: AXIAZTVVRMHVQY-UHFFFAOYSA-N
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Description

N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine is a chemical compound that belongs to the class of pyridylmethanamines It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine typically involves the following steps:

    Formation of the Pyridylmethanamine Core: The starting material, 5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with a suitable amine source to form 1-[5-(trifluoromethyl)-3-pyridyl]methanamine.

    Protection of the Amine Group: The resulting amine is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules. The Boc protecting group ensures the stability of the amine during chemical reactions and can be removed under acidic conditions to reveal the active amine.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine
  • N-Boc-1-[4-(trifluoromethyl)-3-pyridyl]methanamine

Uniqueness

N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine is unique due to the specific position of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the Boc protecting group also adds to its versatility in synthetic applications.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for further exploration and development.

Properties

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.25 g/mol

IUPAC Name

tert-butyl N-[[5-(trifluoromethyl)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-6-8-4-9(7-16-5-8)12(13,14)15/h4-5,7H,6H2,1-3H3,(H,17,18)

InChI Key

AXIAZTVVRMHVQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C(F)(F)F

Origin of Product

United States

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